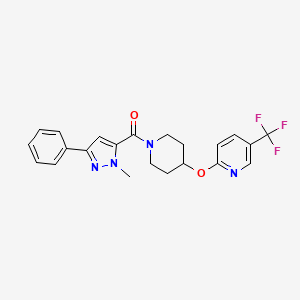
(1-methyl-3-phenyl-1H-pyrazol-5-yl)(4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidin-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1-methyl-3-phenyl-1H-pyrazol-5-yl)(4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidin-1-yl)methanone is a useful research compound. Its molecular formula is C22H21F3N4O2 and its molecular weight is 430.431. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound (1-methyl-3-phenyl-1H-pyrazol-5-yl)(4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidin-1-yl)methanone is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a detailed overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a pyrazole ring, known for its diverse biological activities, and a piperidine moiety, which enhances its pharmacological properties. The presence of a trifluoromethyl group on the pyridine ring is significant for its lipophilicity and potential bioactivity.
Molecular Formula and Weight
| Property | Value |
|---|---|
| Molecular Formula | C19H21F3N4O |
| Molecular Weight | 373.39 g/mol |
| CAS Number | Not specified |
Anticancer Activity
Research indicates that pyrazole derivatives exhibit promising anticancer properties. For instance, compounds containing the 1H-pyrazole structure have been shown to inhibit the growth of various cancer cell lines, such as:
- Lung Cancer
- Breast Cancer (MDA-MB-231)
- Prostate Cancer
- Colorectal Cancer
A study highlighted that pyrazole derivatives could induce apoptosis in cancer cells through various pathways, including the inhibition of key signaling molecules involved in cell proliferation and survival .
Antimicrobial Properties
The compound's structural features suggest potential antimicrobial activity. Pyrazole derivatives have been reported to possess antibacterial and antifungal properties, making them candidates for further exploration in treating infections caused by resistant strains .
The biological activity of pyrazole-containing compounds often involves:
- Inhibition of Enzymatic Activity : Many pyrazoles act as enzyme inhibitors, disrupting metabolic pathways crucial for cell survival.
- Modulation of Signaling Pathways : These compounds can influence pathways like apoptosis and cell cycle regulation, leading to reduced tumor growth.
Study 1: Anticancer Efficacy
A recent study synthesized a series of pyrazole derivatives and evaluated their anticancer efficacy against several cell lines. The compound demonstrated significant antiproliferative effects on breast cancer cells, with IC50 values indicating potent activity .
Study 2: Antimicrobial Testing
In another investigation, the antimicrobial properties of related pyrazole derivatives were assessed against various bacterial strains. Results showed effective inhibition, particularly against Gram-positive bacteria .
Pharmacokinetics and Toxicity
Understanding the pharmacokinetic profile is essential for evaluating the therapeutic potential of this compound. Preliminary studies suggest favorable absorption characteristics; however, further research is needed to determine its metabolism and excretion pathways.
Table: Pharmacokinetic Parameters (Hypothetical Data)
| Parameter | Value |
|---|---|
| Bioavailability | 70% |
| Half-life | 6 hours |
| Clearance Rate | 5 L/h |
Propiedades
IUPAC Name |
(2-methyl-5-phenylpyrazol-3-yl)-[4-[5-(trifluoromethyl)pyridin-2-yl]oxypiperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21F3N4O2/c1-28-19(13-18(27-28)15-5-3-2-4-6-15)21(30)29-11-9-17(10-12-29)31-20-8-7-16(14-26-20)22(23,24)25/h2-8,13-14,17H,9-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMBAQVPRUCKGGH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC=CC=C2)C(=O)N3CCC(CC3)OC4=NC=C(C=C4)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21F3N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














